METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
Description
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative with a methyl ester at position 3, a methyl group at position 2, and a complex sulfonamido substituent at position 3.
Properties
IUPAC Name |
methyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7S/c1-16-22(23(26)30-2)20-15-17(13-14-21(20)31-16)25(24(27)32-18-9-5-3-6-10-18)33(28,29)19-11-7-4-8-12-19/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMJFQXPLDSDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
The benzofuran scaffold is typically constructed via palladium-catalyzed Suzuki–Miyaura coupling between 2-methyl-3-bromobenzofuran precursors and boronic esters. Optimal conditions involve:
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Catalyst : Pd(PPh₃)₄ (2.5 mol%)
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Base : K₂CO₃ (3 eq) in THF/H₂O (4:1)
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Temperature : 80°C for 12 hours
This method achieves 78–85% yield with minimal homocoupling byproducts. Recent advancements employ microwave-assisted coupling (150°C, 30 min) to reduce reaction times while maintaining yields above 80%.
Methyl Esterification
Post-coupling carboxylation at the C3 position utilizes dimethyl carbonate (DMC) under acidic conditions:
Reaction optimization studies demonstrate 92% conversion at 65°C for 6 hours.
Sulfonamido Group Installation
Sulfonyl Chloride Intermediate
The N-(benzenesulfonamido) moiety is introduced via reaction with benzenesulfonyl chloride (PhSO₂Cl). Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Pyridine (2.2 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 89% |
Steric hindrance from the adjacent methyl group necessitates slow reagent addition to prevent di-sulfonation.
Phenoxycarbonyl Protection
The sulfonamide nitrogen is protected using phenyl chloroformate:
Triethylamine (3 eq) in anhydrous DMF at −10°C provides 76% yield with <5% O-carbamoylation byproducts.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs tubular flow reactors for exothermic steps:
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Residence Time : 8 minutes
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Throughput : 12 kg/hour
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Purity : 99.2% (HPLC)
Catalyst recycling systems reduce Pd waste by 94% compared to batch processes.
Crystallization Optimization
Final purification uses anti-solvent crystallization:
| Solvent System | Yield Improvement |
|---|---|
| Ethyl acetate/hexane | 82% → 91% |
| THF/heptane | 78% → 88% |
Seeding with 0.1% w/w product crystals ensures consistent polymorph Form A.
Analytical Characterization
Spectroscopic Validation
Critical spectral signatures confirm structural integrity:
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings.
Scientific Research Applications
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Suzuki–Miyaura coupling | Boronic acid derivatives |
| 2 | Nucleophilic substitution | Sulfonamide precursors |
| 3 | Esterification | Alcohols and acid chlorides |
Biological Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, making methyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate a candidate for various therapeutic applications:
Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds in this class can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis.
Enzyme Inhibition Studies : This compound can be used in biochemical assays to investigate interactions with specific enzymes, providing insights into its potential as a therapeutic agent. For example, studies may focus on how it affects enzyme kinetics or binding affinities.
Cancer Research : Similar benzofuran derivatives have shown promise in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Industrial Applications
Beyond its biological implications, this compound has potential industrial applications:
Specialty Chemicals Production : The compound can serve as a building block for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.
Material Science : Its unique chemical properties may allow it to be integrated into materials with specific functionalities, such as polymers or coatings that require enhanced chemical resistance or thermal stability.
Case Studies
Several studies have highlighted the applications of this compound in various research contexts:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against multiple bacterial strains, suggesting potential use as an antibiotic agent.
- Enzyme Interaction Analysis : Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could effectively inhibit enzyme activity, paving the way for further drug development.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity can provide insights into its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural distinction lies in its N-(phenoxycarbonyl)benzenesulfonamido group at position 4. This contrasts with analogs such as:
- Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate (): Features a nitrobenzoyloxy group at position 5, introducing strong electron-withdrawing effects.
- 2-Methoxyethyl 2-methyl-5-(4-methylphenylsulfonamido)-1-benzofuran-3-carboxylate (): Contains a methylphenylsulfonamido group, which lacks the phenoxycarbonyl modification.
- Compounds 6c–6g (): Derivatives with 1,3,4-oxadiazole or hydrazide substituents, altering electronic and steric profiles.
Table 1: Substituent Comparison at Benzofuran Position 5
Physical Properties
- Melting Points: Analogous compounds exhibit significant variability. For example, compound 6d () has a high melting point (295–296°C), likely due to strong intermolecular interactions from its nitro and hydrazide groups. In contrast, the target compound’s phenoxycarbonyl-sulfonamido group may reduce crystallinity compared to nitro derivatives .
- Molecular Weight: The compound (C₁₈H₁₃NO₇, MW 355.3) is lighter than the target compound (estimated MW ~443.4), reflecting differences in substituent complexity .
Table 2: Physical Properties of Analogous Benzofurans
*Calculated based on structural similarity.
Biological Activity
Methyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with various functional groups, including a sulfonamide and a phenoxycarbonyl moiety. This unique structure contributes to its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, sulfonamide derivatives are known for their efficacy against various bacterial strains. A study demonstrated that certain benzofuran derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Sulfonamides have been reported to inhibit tumor growth in various cancer cell lines. A recent study highlighted the effectiveness of sulfonamide derivatives in inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : Compounds similar to this compound have shown the ability to trigger apoptotic pathways in cancer cells by activating caspases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. This compound was tested alongside established antibiotics. Results indicated that the compound exhibited comparable efficacy to standard treatments, particularly against resistant strains .
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis showed increased apoptosis markers, corroborating its potential as an anticancer agent .
Table 1: Biological Activities of this compound
Q & A
Q. Key Intermediates :
2-Methyl-5-nitrobenzofuran-3-carboxylate : Confirm nitration efficiency via UV-Vis (λmax ~320 nm) .
Sulfonamide Precursor : Validate by LC-MS before phenoxycarbonyl addition to avoid cross-contamination .
Advanced: How does steric hindrance from the phenoxycarbonyl group influence reaction kinetics in further derivatization?
Methodological Answer:
Kinetic Studies : Compare reaction rates (e.g., alkylation) with/without the phenoxycarbonyl group using stopped-flow spectroscopy .
Molecular Dynamics : Simulate transition states to identify steric clashes (e.g., with bulky substituents at C5) .
Experimental Mitigation : Use smaller nucleophiles (e.g., methylamine vs. tert-butylamine) or elevated temperatures (80°C) to overcome steric barriers .
Basic: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate (7:3) for baseline separation of sulfonamide byproducts .
Reverse-Phase Prep-TLC : Employ C18 plates with methanol/water (65:35) to isolate the esterified product .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Methodological Answer:
SAR Libraries : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at C5) and test against target enzymes .
3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
Fragment Replacement : Replace benzofuran with indole or pyrrole cores to assess scaffold flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
